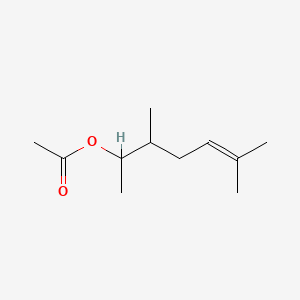
2,5-Dimethyl-2-hepten-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethylhept-4-enyl acetate is an organic compound with the molecular formula C11H20O2. It is also known by its synonym, 3,6-Dimethyl-5-hepten-2-ol acetate . This compound is characterized by its acetate functional group attached to a heptenyl chain with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylhept-4-enyl acetate typically involves the esterification of 3,6-Dimethyl-5-hepten-2-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 1,2,5-Trimethylhept-4-enyl acetate follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The process involves:
Raw Materials: 3,6-Dimethyl-5-hepten-2-ol, acetic acid or acetic anhydride.
Catalysts: Industrial acid catalysts.
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethylhept-4-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the acetate group.
Applications De Recherche Scientifique
1,2,5-Trimethylhept-4-enyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethylhept-4-enyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-5-hepten-2-ol: The alcohol precursor to 1,2,5-Trimethylhept-4-enyl acetate.
2-Methylhept-5-en-2-ol acetate: A structurally similar compound with different methyl group positions.
Hexyl acetate: Another acetate ester with a different carbon chain length.
Uniqueness
1,2,5-Trimethylhept-4-enyl acetate is unique due to its specific arrangement of methyl groups and the presence of a double bond in the heptenyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63270-15-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3,6-dimethylhept-5-en-2-yl acetate |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-7-9(3)10(4)13-11(5)12/h6,9-10H,7H2,1-5H3 |
Clé InChI |
NYHDGYDCGSOHPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
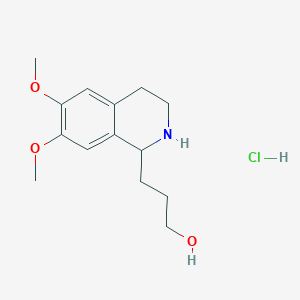
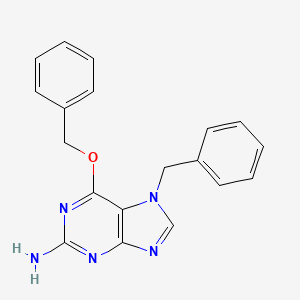
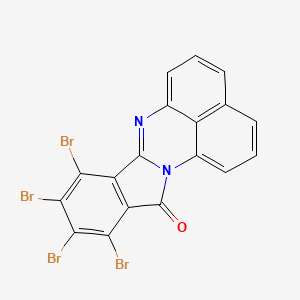
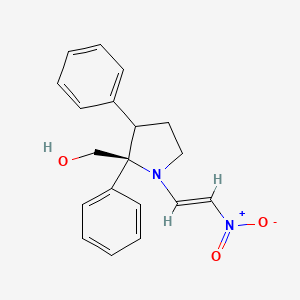
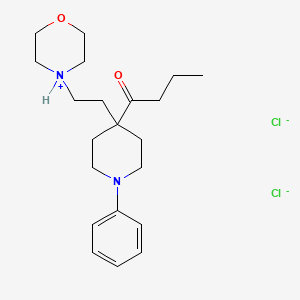
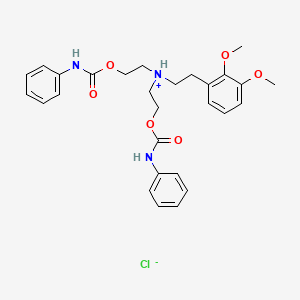

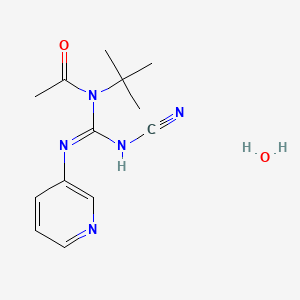

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

